

# Application Notes and Protocols: Brij 35 in Cell-Free Protein Expression Systems

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## Introduction

Cell-free protein expression (CFPE) systems have emerged as a powerful platform for the rapid synthesis and screening of proteins, circumventing the complexities and limitations of in-vivo expression. A critical aspect of successful cell-free synthesis, particularly for challenging targets like membrane proteins, is the choice of detergents to maintain protein solubility and native conformation. Brij 35, a non-ionic detergent, has demonstrated significant advantages in this context, often leading to higher yields and improved solubility of expressed proteins compared to other commonly used detergents.

Non-ionic detergents like Brij 35 are characterized by their uncharged, hydrophilic headgroups, which allow them to disrupt lipid-lipid and lipid-protein interactions without denaturing the protein by breaking protein-protein interactions.<sup>[1]</sup> This mild nature is crucial for preserving the structural and functional integrity of newly synthesized proteins, especially membrane proteins which are notoriously difficult to express in soluble form.<sup>[2][3]</sup>

These application notes provide a comprehensive overview of the use of Brij 35 in cell-free protein expression systems, including comparative data, detailed experimental protocols, and visual workflows to guide researchers in optimizing their protein synthesis experiments.

## Advantages of Brij 35 in Cell-Free Systems

Brij 35 has been shown to be particularly effective in cell-free systems for the expression of membrane proteins, including G-protein coupled receptors (GPCRs).[2] Studies have demonstrated that Brij 35 can significantly enhance the yield and solubility of these challenging proteins. In some cases, Brij 35 has been reported to yield 4-5 times more protein than other detergents.[2] The choice of detergent is critical, as those commonly used in cell-based production may not be optimal for cell-free systems, potentially interfering with the transcriptional or translational machinery.[2]

Key advantages of using Brij 35 include:

- **Enhanced Solubility:** Brij 35 effectively solubilizes newly synthesized membrane proteins, preventing aggregation and leading to a higher proportion of soluble, functional protein.[2][4] In some instances, up to 93% of the produced protein is soluble when Brij 35 is included in the reaction.[2]
- **Increased Protein Yield:** The presence of Brij 35 in the cell-free reaction mixture has been shown to significantly increase the total yield of expressed proteins, particularly for membrane proteins.[2]
- **Mild, Non-Denaturing Properties:** As a non-ionic detergent, Brij 35 preserves the native structure and function of the expressed proteins, which is crucial for downstream applications such as structural studies and functional assays.[1][3]
- **Superior Performance Compared to Other Detergents:** In direct comparisons, Brij 35 has outperformed other commonly used detergents like Dodecylmaltoside (DDM) in cell-free systems for the expression of eukaryotic membrane proteins.[4]

## Data Presentation: Brij 35 Performance in Cell-Free Expression

The following tables summarize quantitative data from studies comparing the effectiveness of Brij 35 with other detergents in cell-free protein expression systems.

Table 1: Comparison of Detergent Performance on Eukaryotic Membrane Protein Expression in a Cell-Free System

Detergent	Number of Targets Expressed (out of 61)	Success Rate	Reference
Brij 35	29	48%	[4]
DDM	15	~25%	[4]

Table 2: Comparison of Brij 35 and DDM for Plant Membrane Protein Expression in Cell-Free vs. Cell-Based Systems

System	Detergent	Expression Rate	Reference
Cell-Free	Brij 35	39%	[4]
Cell-Free	DDM	21%	[4]
Cell-Based	Brij 35	18%	[4]
Cell-Based	DDM	24%	[4]

Table 3: Solubility and Yield of G-Protein Coupled Receptors (GPCRs) with Brij 35 in a Commercial E. coli Cell-Free System

GPCR Target	Solubility with Brij 35	Maximum Yield (mg/10 ml reaction)	Reference
13 unique GPCRs	Up to ~93%	Milligram quantities	[2]
Specific GPCR data not detailed in the source			

Note: The yields were calculated from smaller batches and it was noted that up to 1 mg/ml of protein could be produced, with potential losses during purification.[2]

## Experimental Protocols

The following protocols are compiled from methodologies described in the cited literature for using Brij 35 in cell-free protein expression systems.

## Protocol 1: General Cell-Free Protein Expression with Brij 35 for Membrane Proteins

This protocol is a generalized procedure based on common practices for expressing membrane proteins in an E. coli extract-based cell-free system.

### Materials:

- E. coli S30 extract
- Reaction Mix (containing amino acids, NTPs, salts, and an energy source)
- Plasmid DNA encoding the target protein with a T7 promoter
- T7 RNA Polymerase
- Brij 35 stock solution (e.g., 10% w/v)
- Nuclease-free water

### Procedure:

- Reaction Assembly: On ice, combine the following components in a microcentrifuge tube. The final volume can be scaled as needed.

Component	Stock Concentration	Final Concentration	Volume for 50 $\mu$ L reaction
E. coli S30 Extract	-	20-30% (v/v)	10-15 $\mu$ L
Reaction Mix	2X	1X	25 $\mu$ L
Plasmid DNA	100-500 ng/ $\mu$ L	5-10 nM	1-5 $\mu$ L
T7 RNA Polymerase	1-2 U/ $\mu$ L	-	1 $\mu$ L
Brij 35	10% (w/v)	0.05% - 0.2% (w/v)	0.25 - 1 $\mu$ L
Nuclease-free water	-	-	to 50 $\mu$ L

- Incubation: Gently mix the reaction and incubate at 30-37°C for 2-4 hours. For some systems, longer incubation times (up to 16 hours) at lower temperatures (e.g., 18-25°C) may improve protein folding.
- Analysis of Total Expression: Take a small aliquot (e.g., 5  $\mu$ L) of the total reaction mixture for analysis by SDS-PAGE and Western blot to confirm protein expression.
- Solubility Analysis:
  - Centrifuge the remaining reaction mixture at a high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C to pellet insoluble material.
  - Carefully collect the supernatant, which contains the soluble protein fraction.
  - Resuspend the pellet in the same volume of buffer.
  - Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blot to determine the solubility of the expressed protein.

## Protocol 2: High-Throughput Screening of Eukaryotic Membrane Proteins using Brij 35 in a Microdialysis Cell-Free System

This protocol is adapted from a high-throughput screening workflow.[\[4\]](#)

#### Materials:

- Microdialysis devices (e.g., in a 96-well format)
- E. coli S30 extract
- Reaction Mix (RM)
- Feeding Mix (FM)
- Plasmid DNA for target proteins
- Brij 35 stock solution
- 96-well deep-block plates

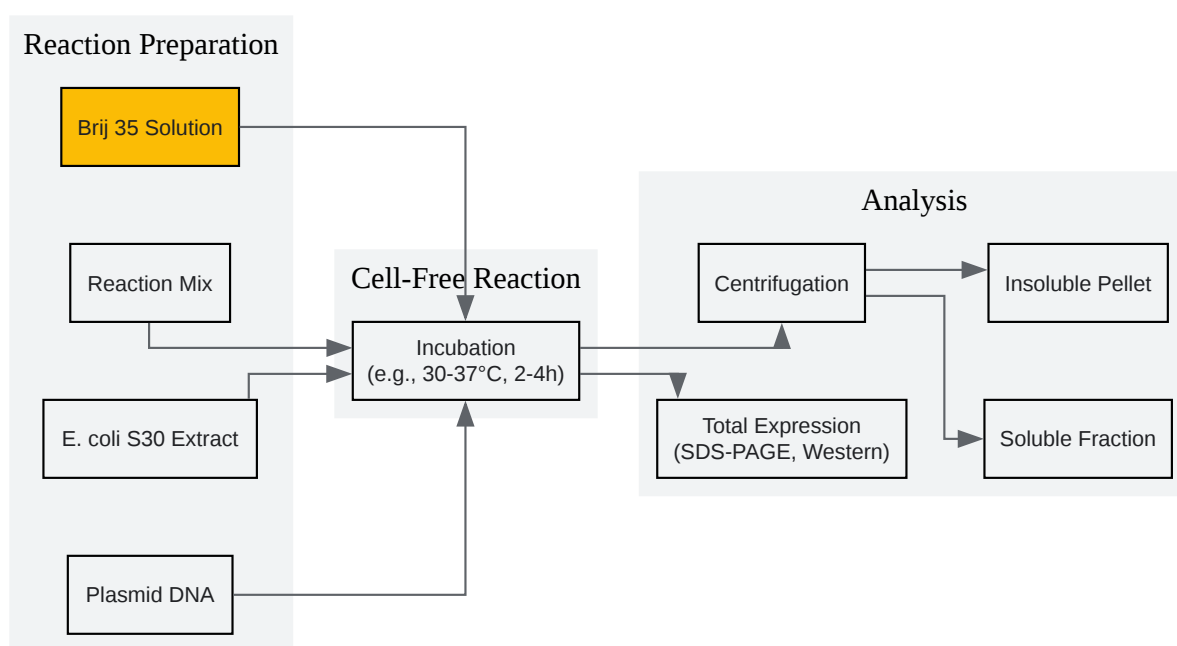
#### Procedure:

- Preparation of Mixes with Brij 35:
  - Prepare the Reaction Mix (RM) and Feeding Mix (FM) according to your standard cell-free system protocol.
  - Add Brij 35 to both the RM and FM to a final concentration of 0.2% (w/v).[\[4\]](#)
- Reaction Setup in Microdialysis Devices:
  - Pipette the Reaction Mix containing the plasmid DNA, E. coli extract, and Brij 35 into the microdialysis devices.
  - Place the microdialysis devices into a 96-well deep-block plate containing the Feeding Mix with Brij 35.
- Incubation: Incubate the plate with gentle shaking at the optimal temperature for your cell-free system (e.g., 30°C) for 16-24 hours.
- Sample Analysis:
  - After incubation, retrieve the reactions from the microdialysis devices.

- Analyze the total reaction and soluble fractions by immunoblotting to assess protein expression and solubility.[4]

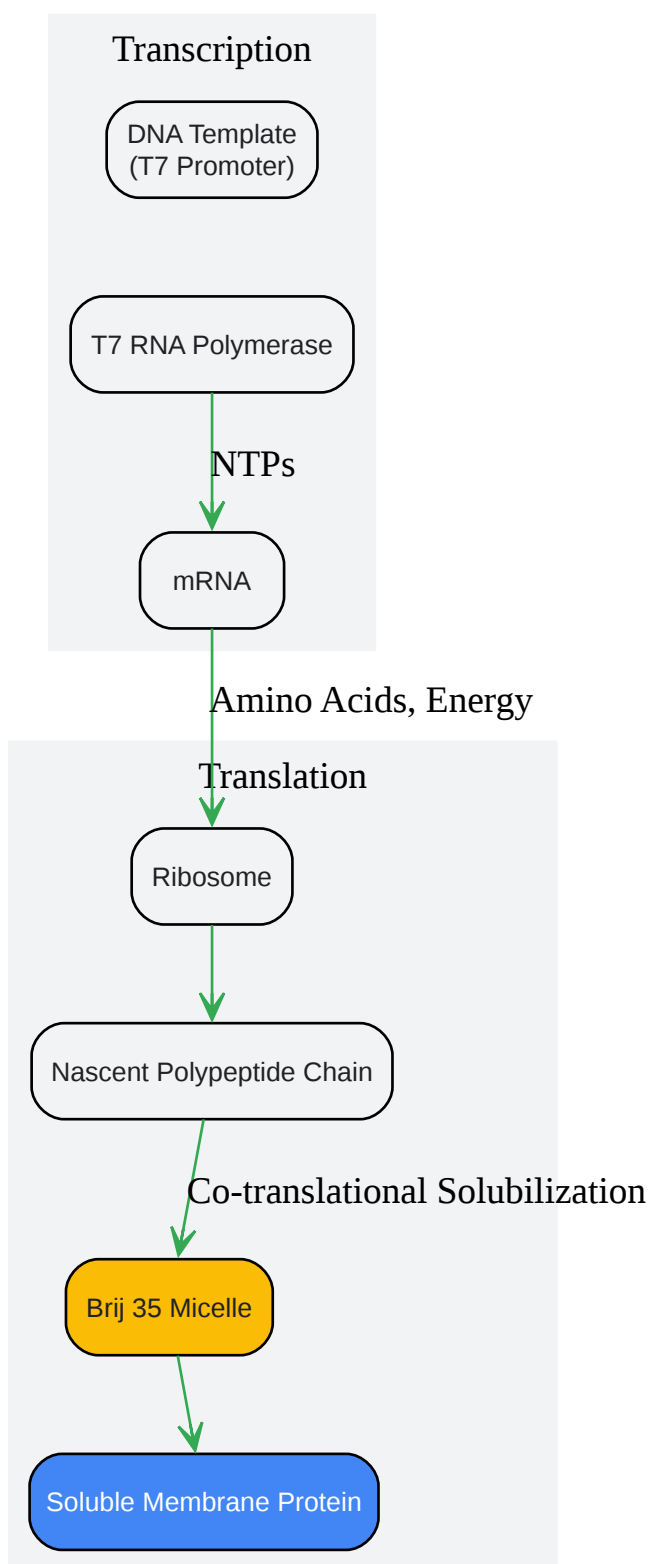
## Visualizations

The following diagrams illustrate key workflows and concepts related to the use of Brij 35 in cell-free protein expression.



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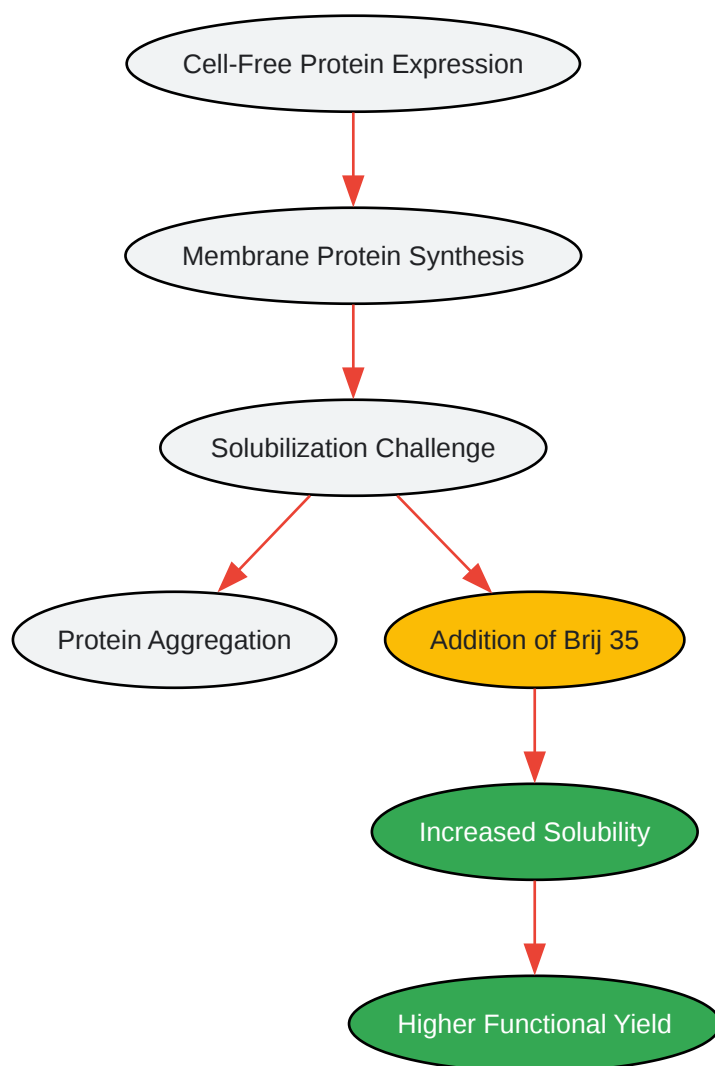
Caption: General workflow for cell-free protein expression using Brij 35.



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Caption: Role of Brij 35 in co-translational solubilization of membrane proteins.





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Caption: Logical flow of Brij 35 application to overcome challenges in membrane protein expression.

## Conclusion

Brij 35 has proven to be a highly effective non-ionic detergent for enhancing the yield and solubility of proteins, particularly membrane proteins, in cell-free expression systems. Its mild nature helps to preserve the native conformation and function of the synthesized proteins, making it an invaluable tool for researchers in structural biology, functional proteomics, and drug development. The provided data, protocols, and diagrams offer a comprehensive guide for the successful implementation of Brij 35 in your cell-free protein synthesis workflows. As with

any biological system, optimization of detergent concentration and other reaction conditions for each specific target protein is recommended to achieve the best results.

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